REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].CC(C)([O-])C.[K+].F[C:16]1[CH:17]=[C:18]([O:25][CH3:26])[CH:19]=[CH:20][C:21]=1[N+:22]([O-:24])=[O:23].Cl>C1COCC1.O>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([C:1]#[N:2])[C:16]1[CH:17]=[C:18]([O:25][CH3:26])[CH:19]=[CH:20][C:21]=1[N+:22]([O-:24])=[O:23])[CH3:8] |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
12.07 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The formed white suspension is stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil that
|
Type
|
WAIT
|
Details
|
is pumped at 0.3 mm for 2 days
|
Duration
|
2 d
|
Type
|
DISSOLUTION
|
Details
|
The oil is dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |